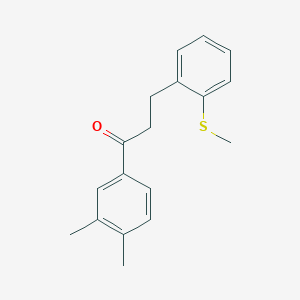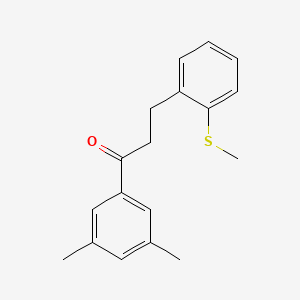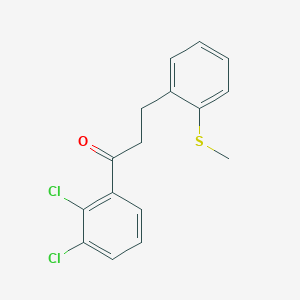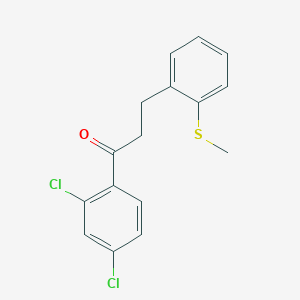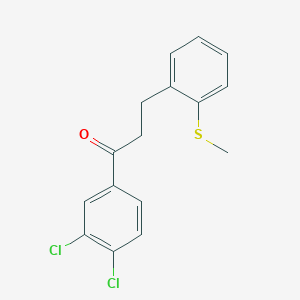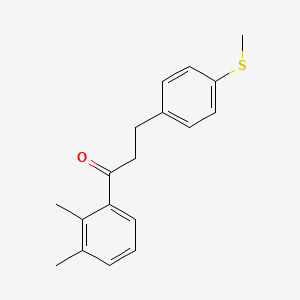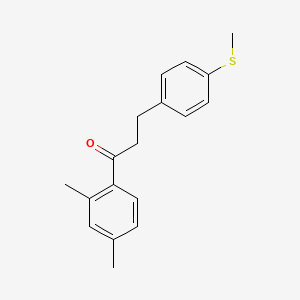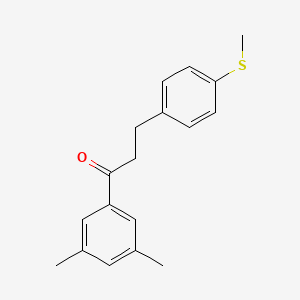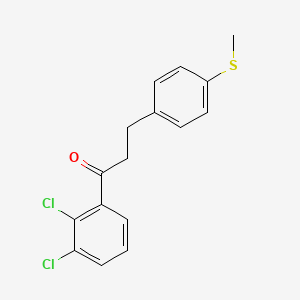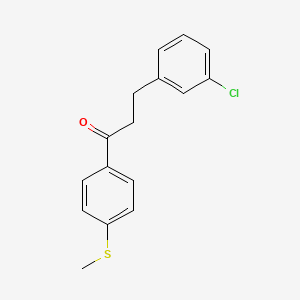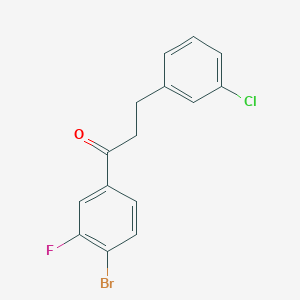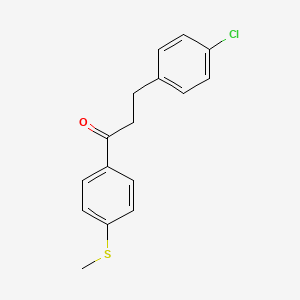![molecular formula C18H17F3O B1360625 3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 898755-08-3](/img/structure/B1360625.png)
3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one (3-DMP-4-TFM) is a synthetic organic compound of the propanone class, which is widely used in organic synthesis and research. It has been studied for its potential applications in various scientific fields, such as organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Catalysis and Polymerization : Nonsymmetric palladium complexes, including those with 3-(2,6-Dimethylphenyl) and related structures, are efficient catalysts for propene/CO copolymerization, producing flexible, ultrahigh molecular weight polyketone materials (Meier et al., 2003).
Polymer Synthesis : In polymer science, derivatives of 2,6-dimethylphenyl, such as α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide), have been synthesized via phase transfer catalyzed polymerization, offering valuable insights into polymer chain microstructure (Percec & Wang, 1990).
Molecular Structures and Computational Studies : X-ray structures and computational studies of cathinones, including 1-(3,4-dimethylphenyl) derivatives, provide valuable information about the geometry and electronic spectra of these compounds (Nycz et al., 2011).
Organometallic Chemistry : Studies on organometallics like Nickel(II) and Palladium(II) diimine complexes with 2,6-diphenyl aniline moieties, including 2,6-dimethylphenyl, have contributed to understanding olefin polymerization catalysts (Schmid et al., 2001).
Crystallography : Crystallographic studies of molecules like 3,5-dichloro-4-methoxy-2,6-dimethylphenyl and related compounds help in understanding molecular interactions and hydrogen bonding in crystalline structures (Jasinski et al., 2007).
Sulfides and Sulfones Synthesis : Research into aryl 1-(2,6-dimethylphenyl) derivatives has led to the development of new sulfides and sulfones, expanding knowledge in heterocyclic chemistry (Egolf & Bilder, 1994).
Copolymerization Studies : Studies on copolymerizations of 2,6-dimethylphenol with related compounds have advanced understanding of telechelic polymers and their molecular properties (Wei et al., 1991).
Olefin Oligomerization : Heterogeneous complexes of nickel MCM-41 with ligands including 2,6-dimethylphenyl have applications in olefin oligomerization, crucial in catalytic processes (Rossetto et al., 2015).
Chemical Synthesis : Methods like trifluoromethylation at the α-position of unsaturated ketones involving 2,6-dimethylphenyl have been explored, contributing to the synthesis of trifluoromethylated compounds (Sato et al., 2006).
Spectroelectrochemical Properties : Synthesis and investigation of peripherally substituted phthalocyanine bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol have revealed important spectroelectrochemical properties, informing fields like electrochemical technologies (Kamiloğlu et al., 2018).
Propiedades
IUPAC Name |
3-(2,6-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-4-3-5-13(2)16(12)10-11-17(22)14-6-8-15(9-7-14)18(19,20)21/h3-9H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHLHJWNCMOSFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644803 |
Source


|
| Record name | 3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
CAS RN |
898755-08-3 |
Source


|
| Record name | 3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

